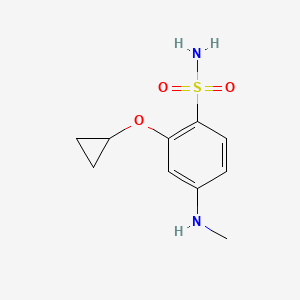![molecular formula C18H16O4 B14852977 (6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)
(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Przewaquinone C is a naturally occurring compound, classified as a secondary metabolite of the plant Przewalskia tangutica. It is known for its distinctive red crystalline appearance and is soluble in ethanol and chloroform, but only slightly soluble in water . This compound has garnered attention due to its various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antibacterial properties .
Vorbereitungsmethoden
Przewaquinone C can be obtained through extraction and purification from the plant Przewalskia tangutica. A commonly used method involves ultrasonic-assisted extraction followed by separation and purification techniques to achieve high purity . This method is favored for its efficiency in isolating the compound from the plant matrix.
Analyse Chemischer Reaktionen
Przewaquinone C undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where halogens like chlorine or bromine are introduced, are common examples.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Przewaquinone C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying redox reactions and the synthesis of quinone derivatives.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: The compound’s antibacterial properties are being investigated for use in developing new antimicrobial agents.
Wirkmechanismus
The mechanism by which Przewaquinone C exerts its effects involves several molecular targets and pathways. For instance, its anticancer effects are thought to be mediated through the interleukin-8, Ras-mitogen-activated protein kinase, and Rac1 signaling pathways . Additionally, its antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Przewaquinone C is structurally related to other tanshinones, such as tanshinone I and tanshinone IIA, which are also derived from the Salvia miltiorrhiza plant . These compounds share similar biological activities, including anti-inflammatory and anticancer properties. Przewaquinone C is unique in its specific molecular structure and the particular pathways it influences, making it a distinct compound within this class.
Similar compounds include:
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
These compounds, like Przewaquinone C, are known for their therapeutic potential and are subjects of extensive research in traditional Chinese medicine and modern pharmacology .
Eigenschaften
Molekularformel |
C18H16O4 |
|---|---|
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
JVRKHBLVECIWMZ-SFHVURJKSA-N |
Isomerische SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)O |
Kanonische SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)
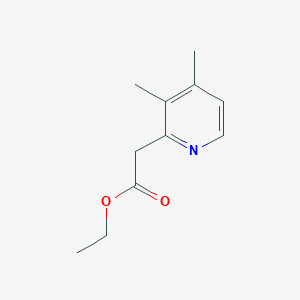
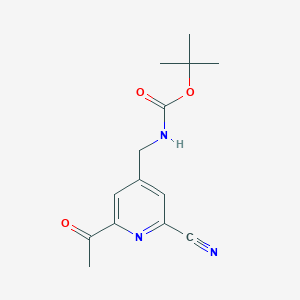
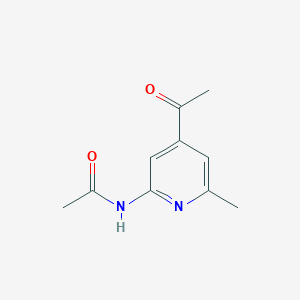

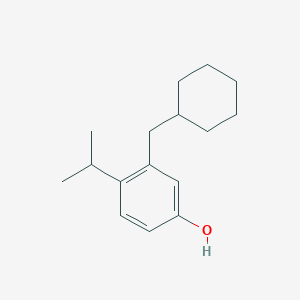
![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)

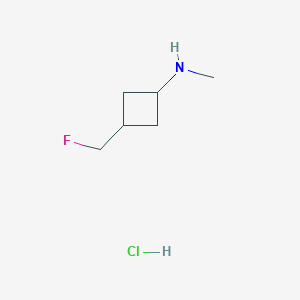

![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)

